
ARS-1620
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
In preclinical studies, ARS-1620 has demonstrated potent and selective anti-tumor activity in patient-derived tumor models . It has shown efficacy in reducing tumor growth in non-small cell lung carcinoma models and has been used as a pharmacological tool to investigate KRAS biology in vivo . Additionally, this compound has been explored for its potential use in combination therapies with other agents targeting different pathways to enhance its anti-tumor effects .
生化学分析
Biochemical Properties
ARS-1620 selectively induces tumor regression in patient-derived tumor models . It has been shown to exhibit complete growth suppression of p.G12C cell lines with relatively benign effects on control cell lines .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by attenuating the GTPase activity of the KRAS protein, resulting in the accumulation of GTP-bound activated KRAS . This leads to the activation of downstream signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves allele-specific covalent targeting of Cys-12 in the vicinity of an inducible allosteric switch II pocket (S-IIP). This strategy proved feasible for inhibiting mutant KRAS in vitro .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It achieves rapid and sustained in vivo target occupancy
準備方法
. 合成経路は通常、市販の出発物質から始まる有機合成のいくつかの段階を含みます。反応条件は、しばしば、所望の化学変換を達成するために、特定の試薬および触媒の使用を伴います。 ARS-1620の工業的生産方法は、最終製品の純度と一貫性を確保しながら、これらの合成経路のスケールアップを伴う可能性があります .
化学反応の分析
ARS-1620は、KRAS G12Cタンパク質との共有結合を含むさまざまな化学反応を起こします . この結合には、化合物とKRASタンパク質のスイッチIIポケットにあるシステイン残基との間の共有結合の形成が含まれます . これらの反応に使用される一般的な試薬には、有機溶媒、触媒、および特定の結合剤が含まれます。 これらの反応から生成される主な生成物は、共有結合したKRAS G12C-ARS-1620複合体です .
科学研究への応用
前臨床研究では、this compoundは、患者由来の腫瘍モデルにおいて、強力で選択的な抗腫瘍活性を示しています . 非小細胞肺がんモデルにおける腫瘍増殖の抑制に有効性を示し、in vivoでKRAS生物学を調査するための薬理学的ツールとして使用されてきました . さらに、this compoundは、抗腫瘍効果を高めるために、さまざまな経路を標的にする他の薬剤との併用療法における潜在的な用途について調査されてきました .
作用機序
ARS-1620は、KRAS G12Cタンパク質のGDP結合型に共有結合して、不活性なコンフォメーションに捕捉することによって効果を発揮します . この結合は、KRASタンパク質がその活性なGTP結合型に切り替わるのを防ぎ、それによってがん細胞の増殖と生存を促進する下流のシグナル伝達経路を阻害します . This compoundの分子標的には、KRAS G12Cタンパク質のスイッチIIポケットが含まれ、関連する経路には、RAF-MEK-ERKおよびPI3K-AKT-mTORシグナル伝達経路が含まれます .
類似の化合物との比較
This compoundは、ソトラシブ(AMG510)やアダグラシブ(MRTX849)などの他の化合物を含む、KRAS G12C阻害剤のクラスの一部です . これらの化合物は、KRAS G12Cタンパク質のスイッチIIポケットを標的にし、その活性を阻害するという同様の作用機序を共有しています . this compoundは、その特定の結合特性と薬物動態プロファイルにおいてユニークであり、これらはその有効性と選択性に貢献しています . 他の類似の化合物には、KRAS G12C変異も標的とするが、結合親和性や臨床結果が異なる可能性のあるARS-853やGDC-6036などがあります .
類似化合物との比較
ARS-1620 is part of a class of KRAS G12C inhibitors that includes other compounds such as sotorasib (AMG510) and adagrasib (MRTX849) . These compounds share a similar mechanism of action, targeting the switch-II pocket of the KRAS G12C protein and inhibiting its activity . this compound is unique in its specific binding properties and pharmacokinetic profile, which contribute to its efficacy and selectivity . Other similar compounds include ARS-853 and GDC-6036, which also target the KRAS G12C mutation but may differ in their binding affinities and clinical outcomes .
特性
IUPAC Name |
1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPZPNYZFSJUPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does ARS-1620 interact with its target, KRAS G12C?
A1: this compound is a covalent inhibitor that specifically targets the mutated cysteine residue (C12) present in the KRAS G12C protein. It binds to this cysteine in the inactive, GDP-bound conformation of KRAS G12C, effectively locking the protein in this inactive state. This prevents KRAS from cycling to its active, GTP-bound form, which is essential for downstream signaling and tumor growth [, , , , ].
Q2: What are the downstream effects of this compound binding to KRAS G12C?
A2: By inhibiting KRAS G12C, this compound disrupts downstream signaling pathways crucial for tumor cell proliferation and survival. These pathways include the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are often hyperactivated in KRAS-mutant cancers [, , , , , ].
Q3: How does this compound demonstrate selectivity for the KRAS G12C mutant?
A3: this compound exploits the unique cysteine residue introduced by the G12C mutation, which is absent in wild-type KRAS. This cysteine is located within the switch-II pocket (S-IIP), which is accessible only in the inactive GDP-bound state. Therefore, this compound selectively targets and inhibits KRAS G12C while sparing wild-type KRAS [, , , , ].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C21H19ClF2N4O2, and its molecular weight is 432.85 g/mol.
Q5: What is the preclinical evidence supporting this compound's efficacy?
A5: this compound has demonstrated potent antitumor activity in preclinical studies using various models. This includes:
- In vitro: Inhibiting cell viability and proliferation in a panel of KRAS G12C mutant cell lines, including lung, pancreatic, and colorectal cancer models [, , , , ].
- In vivo: Demonstrating significant tumor growth inhibition in mouse xenograft models of KRAS G12C mutant tumors [, , , , ].
Q6: Are there any ongoing clinical trials investigating this compound?
A6: While specific details of ongoing clinical trials are not mentioned in the provided abstracts, the research highlights that this compound has progressed to clinical trials for patients with KRAS G12C mutant cancers [, , ].
Q7: What are the potential mechanisms of resistance to this compound?
A7: Despite its initial efficacy, preclinical studies have identified several potential resistance mechanisms to this compound, including:
- Adaptive feedback activation: Reactivation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, through compensatory mechanisms involving receptor tyrosine kinases (RTKs) or other RAS isoforms [, , ].
- Tumor heterogeneity: The presence of subpopulations of tumor cells with different KRAS mutations or other oncogenic drivers that are not targeted by this compound [].
- Emergence of new mutations: Acquisition of secondary mutations within KRAS or other genes involved in downstream signaling pathways that confer resistance to this compound [].
Q8: What are the strategies being explored to overcome resistance to this compound?
A8: Several approaches are under investigation to address resistance mechanisms, including:
- Combination therapies: Combining this compound with other targeted therapies, such as inhibitors of RTKs (EGFR, FGFR, AXL), SHP2, MEK, PI3K, or mTOR, to block compensatory signaling pathways [, , , , , ].
- Developing next-generation inhibitors: Designing more potent and selective KRAS G12C inhibitors with improved pharmacokinetic properties [, ].
- Identifying biomarkers: Discovering predictive biomarkers to stratify patients who are most likely to benefit from this compound treatment or to monitor the emergence of resistance [, ].
Q9: How has computational chemistry contributed to understanding this compound's interactions with KRAS G12C?
A9: Computational methods, including molecular docking and molecular dynamics simulations, have been instrumental in:
- Visualizing the binding mode: Providing structural insights into how this compound binds within the S-IIP of KRAS G12C and forms a covalent bond with the cysteine residue [, ].
- Predicting binding affinity: Estimating the binding strength of this compound to KRAS G12C and guiding the design of analogs with improved potency [].
- Rationalizing SAR: Exploring the relationship between structural modifications of this compound and its inhibitory activity, leading to the identification of key pharmacophores [, ].
Q10: How do structural modifications of this compound influence its activity?
A10: While detailed SAR studies are not presented in the provided abstracts, the research suggests that modifications to the core scaffold of this compound can impact its:
- Potency: Altering the substituents on the quinazoline ring or the piperazine ring can significantly affect the binding affinity for KRAS G12C [, ].
- Selectivity: Modifications can influence the specificity of this compound for KRAS G12C over other cysteine-containing proteins [, ].
- Pharmacokinetic properties: Changes in the molecule's structure can affect its absorption, distribution, metabolism, and excretion, ultimately influencing its in vivo efficacy [, ].
Q11: Are there any specific drug delivery strategies being explored for this compound?
A11: While the provided research primarily focuses on the pharmacological properties of this compound, the development of novel drug delivery systems, such as nanoparticles or antibody-drug conjugates, could potentially enhance its therapeutic index by:
Q12: What analytical techniques are used to characterize and quantify this compound?
A12: The research mentions various analytical methods employed in studying this compound:
- High-performance liquid chromatography (HPLC): Used to assess the accumulation and efflux of this compound in cells, providing insights into its transport mechanisms [, ].
- Mass spectrometry: Utilized for the identification and quantification of this compound and its metabolites in biological samples [].
- Cell-based assays: Employed to measure the effects of this compound on cell viability, proliferation, and signaling pathway activity [, , , , ].
- Animal models: Used to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound [, , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。